Product packaging for Avobenzone-13C3(Cat. No.:)

Avobenzone-13C3

Cat. No.: B1159130
M. Wt: 313.36
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Modern Chemical and Environmental Science

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. caymanchem.com Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov These labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass. This mass difference allows them to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. caymanchem.compatsnap.com

The use of stable isotopes offers significant advantages over radioactive isotopes, as they are not radioactive and therefore safer to handle. fda.gov This makes them ideal for a wide range of studies, including in pharmaceuticals, environmental analysis, and life sciences. nih.gov In environmental science, for instance, stable isotope labeling helps track pollutants in ecosystems and understand their environmental impact. patsnap.com It allows researchers to follow the path of a specific chemical, providing insights into its persistence and fate in the environment. nih.gov

Rationale for Carbon-13 Enrichment in Avobenzone (B1665848) (Avobenzone-13C3)

Avobenzone is an oil-soluble ingredient widely used in sunscreen products to absorb the full spectrum of UVA rays. wikipedia.orgresearchgate.net To accurately measure its concentration in various samples, such as in environmental waters or biological tissues, a reliable internal standard is required for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

This compound is specifically designed for this purpose. By incorporating three carbon-13 atoms, its molecular weight is increased by three mass units compared to the natural compound. When a known amount of this compound is added to a sample, it behaves chemically like the unlabeled avobenzone during extraction and analysis. However, due to its different mass, it can be separately detected by a mass spectrometer. This allows for precise quantification of the unlabeled avobenzone in the sample, a technique known as isotope dilution mass spectrometry. caymanchem.com

The use of ¹³C labeling is particularly advantageous as it provides a distinct mass shift without significantly altering the chemical properties of the molecule, ensuring it accurately mimics the behavior of the native compound. fda.gov

Overview of Research Applications for Isotopically Labeled Organic Compounds

Isotopically labeled organic compounds, including this compound, have a broad range of applications in scientific research:

Quantitative Analysis: As internal standards, they are crucial for the accurate quantification of organic compounds in complex mixtures. nih.gov For example, ¹³C-labeled standards are used to measure the levels of sunscreen agents like avobenzone and oxybenzone (B1678072) in fresh and saline waters. psu.edu

Metabolism Studies: Labeled compounds are used to trace the metabolic fate of drugs and other substances in the body. caymanchem.compatsnap.com Researchers can track how a compound is absorbed, distributed, metabolized, and excreted (ADME studies). nih.gov For instance, studies on avobenzone have used labeled compounds to identify its metabolites in human urine, providing valuable data for human biomonitoring. nih.gov

Environmental Fate and Transport: In environmental studies, labeled compounds help to understand how chemicals behave and persist in the environment. labcorp.com This includes studying their degradation pathways and potential to accumulate in soil and water. researchgate.net

Mechanistic Studies: Stable isotopes can be used to elucidate the mechanisms of chemical reactions. nih.gov By tracking the position of the labeled atoms in the products, chemists can deduce the step-by-step process of a reaction.

Interactive Data Tables

Properties of Avobenzone

PropertyValueSource
Chemical Formula C₂₀H₂₂O₃ wikipedia.org
Molar Mass 310.39 g/mol wikipedia.org
Appearance Whitish to yellowish crystalline powder wikipedia.org
Melting Point 83.5 °C nih.gov
Solubility Insoluble in water; soluble in isopropanol (B130326) and other oils wikipedia.org
Absorption Maximum 357 nm nih.gov

Comparison of Unlabeled vs. Labeled Avobenzone in Analysis

FeatureUnlabeled AvobenzoneThis compound (Internal Standard)
Molecular Weight 310.39 g/mol Approx. 313.39 g/mol
Chemical Behavior Analyte of interestMimics analyte during extraction and analysis
Detection in MS Detected at its specific mass-to-charge ratioDetected at a higher mass-to-charge ratio
Primary Use The compound being measuredUsed for accurate quantification of the unlabeled compound

Properties

Molecular Formula

C₁₇¹³C₃H₂₂O₃

Molecular Weight

313.36

Synonyms

1-[4-(1,1-Dimethylethyl)phenyl]-3-(4-methoxyphenyl)-1,3-propanedione-13C3;  1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione-13C3;  Butylmethoxydibenzoylmethane-13C3;  Escalol 517-13C3;  Eusolex 9020-13C3

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Avobenzone 13c3

Strategies for Precursor Synthesis with Targeted ¹³C-Enrichment

The synthesis of Avobenzone-13C3 necessitates the initial preparation of starting materials enriched with ¹³C at specific positions. The general structure of Avobenzone (B1665848) is derived from two primary aromatic precursors: a p-tert-butyl benzoic acid derivative and a p-methoxyacetophenone derivative. To create this compound, the ¹³C isotopes must be strategically placed within these precursors.

Key strategies for precursor synthesis include:

Utilizing Commercially Available Labeled Building Blocks: A common approach involves using simple, commercially available ¹³C-labeled reagents. For instance, to label the methoxy (B1213986) group, ¹³C-methyl iodide can be used to methylate a p-hydroxyacetophenone precursor. To incorporate labels into the carbonyl carbons of the final diketone structure, precursors like ¹³C-labeled acetyl chloride or ¹³C-labeled benzoyl chloride could be employed in the synthesis of the acetophenone (B1666503) and benzoate (B1203000) starting materials, respectively.

Building from Elemental ¹³C: More complex labeling patterns can be achieved by starting from elemental ¹³C. A versatile method involves converting elemental ¹³C into calcium carbide (Ca¹³C₂) and subsequently generating ¹³C₂-acetylene. rsc.org This labeled acetylene (B1199291) serves as a universal building block for a wide range of organic transformations, allowing for the construction of more complex labeled precursors. rsc.org

Late-Stage Isotope Introduction: To maximize efficiency and minimize the cost associated with using expensive isotopic labels, synthetic routes are often designed to introduce the ¹³C-labeled fragment as late as possible in the reaction sequence. cnr.it This strategy is demonstrated in the synthesis of other labeled biomolecules and is applicable here. For example, a fully constructed but unlabeled Avobenzone analogue could undergo a reaction where a ¹³C-containing functional group is introduced in one of the final steps.

For a theoretical this compound where the three carbons of the propan-1,3-dione chain are labeled, the required precursors would be p-tert-butylbenzoyl-[carbonyl-¹³C] chloride and p-methoxy-[acetyl-¹³C₂, methyl-¹³C]acetophenone. The synthesis of these precursors is a multi-step process requiring precise control over reaction conditions to ensure the label is retained at the desired position. The choice of strategy depends on the desired label position, cost, and available starting materials. nih.gov

Table 1: Potential ¹³C-Labeled Precursors for this compound Synthesis This table is interactive. Click on the headers to sort.

Precursor Name Potential ¹³C Label Position(s) Role in Avobenzone Structure
p-methoxyacetophenone-[acetyl-¹³C₂] Carbons of the acetyl group Forms two carbons of the central diketone chain
Methyl p-tert-butylbenzoate-[carbonyl-¹³C] Carbonyl carbon of the ester Forms one carbon of the central diketone chain
p-hydroxyacetophenone N/A (unlabeled intermediate) Precursor to p-methoxyacetophenone

Chemical Reaction Pathways for the Isotopic Labeling of Avobenzone

The core reaction for assembling the Avobenzone backbone is the Claisen condensation . libretexts.orgyoutube.com This reaction forms a new carbon-carbon bond and creates the characteristic β-diketone structure of Avobenzone by coupling an ester with a ketone in the presence of a strong base. libretexts.org

In the synthesis of this compound, a ¹³C-labeled p-methoxyacetophenone derivative reacts with a ¹³C-labeled methyl p-tert-butylbenzoate derivative. The typical reaction pathway is as follows:

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), removes an acidic α-hydrogen from the acetyl group of the ¹³C-labeled p-methoxyacetophenone. libretexts.orggoogle.com This creates a nucleophilic enolate ion.

Nucleophilic Acyl Substitution: The newly formed ¹³C-labeled enolate attacks the electrophilic carbonyl carbon of the ¹³C-labeled methyl p-tert-butylbenzoate. libretexts.org

Elimination: The tetrahedral intermediate formed in the previous step collapses, eliminating a methoxide (B1231860) ion (⁻OCH₃) as a leaving group to yield the ¹³C₃-labeled Avobenzone molecule. libretexts.org

Deprotonation and Workup: The resulting β-diketone is acidic and is deprotonated by the base in the reaction mixture. This step drives the reaction to completion. libretexts.org A subsequent acidic workup is required to neutralize the enolate and yield the final, neutral this compound product. youtube.com

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or toluene, to prevent side reactions. rsc.orgnih.gov

Table 2: Typical Reaction Conditions for Avobenzone Synthesis via Claisen Condensation This table is interactive. Click on the headers to sort.

Parameter Condition Purpose Reference
Reactants Substituted Acetophenone & Substituted Benzoate Ester Building blocks for the Avobenzone skeleton google.comnih.gov
Base Sodium Hydride (NaH) or Sodium Amide (NaNH₂) To deprotonate the ketone and form the nucleophilic enolate google.comrsc.org
Solvent Anhydrous THF or Toluene Provides a non-reactive medium for the condensation rsc.orgnih.gov
Temperature Room temperature to elevated temperatures (e.g., 100°C) To control reaction rate and ensure completion google.com

Purification and Chromatographic Isolation of this compound

Following the synthesis, the crude product is a mixture containing this compound, unreacted starting materials, byproducts, and residual catalysts. A multi-step purification process is essential to isolate the labeled compound with high purity.

Initial Workup: The reaction is first quenched, typically by adding water or a dilute acid. rsc.org The product is then extracted from the aqueous phase into an organic solvent like ethyl acetate (B1210297) or dichloromethane. rsc.org The organic layers are combined, washed with brine, and dried over an anhydrous salt such as magnesium sulfate.

Filtration: If a solid catalyst or base was used, it is often removed by gravity or vacuum filtration before or after the extraction process. rsc.orggoogle.com

Recrystallization: A common and effective method for purifying solid Avobenzone is recrystallization. The crude solid is dissolved in a hot solvent, such as methanol (B129727) or ethanol (B145695), and allowed to cool slowly. google.comnih.gov The pure product crystallizes out, leaving impurities behind in the solvent.

Chromatographic Techniques: For higher purity, chromatographic methods are employed.

Flash Column Chromatography: This is a standard technique where the crude mixture is passed through a column of silica (B1680970) gel using a solvent system (mobile phase), such as a mixture of ethyl acetate and hexane. rsc.org The components of the mixture separate based on their different affinities for the silica gel, allowing for the isolation of pure this compound. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is used both for purification (preparative HPLC) and for assessing the final purity of the compound. google.compatsnap.comgoogle.com A reverse-phase C18 column is often used with a mobile phase consisting of solvents like methanol, acetonitrile, and water, often with a small amount of acid like acetic acid. chromforum.orgfda.gov

The purity of the final product is typically confirmed by HPLC analysis, which should show a single, sharp peak corresponding to this compound. google.comchromforum.org

Table 3: Purification and Isolation Techniques for Avobenzone This table is interactive. Click on the headers to sort.

Technique Description Purpose
Solvent Extraction Partitioning the product between an organic and an aqueous phase. Initial separation from water-soluble impurities and salts.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. To obtain a highly crystalline, pure solid product.
Flash Column Chromatography Separation on a silica gel column based on polarity. To separate the target compound from byproducts and unreacted starting materials.

Spectroscopic Characterization Techniques for Labeled Compound Confirmation

To confirm the successful synthesis and isotopic incorporation in this compound, several spectroscopic techniques are utilized. The primary methods are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. For this compound, the molecular ion peak ([M+H]⁺) will be shifted by +3 mass units compared to its unlabeled counterpart (C₂₀H₂₂O₃, approximate mass 310.16 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact elemental composition, providing definitive evidence of the incorporation of three ¹³C atoms. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the exact location of the isotopic labels.

¹³C-NMR: In a ¹³C-NMR spectrum, the signals corresponding to the ¹³C-labeled carbons will be dramatically enhanced in intensity compared to the signals from the carbons present at natural abundance (about 1.1%). libretexts.org This provides direct evidence of successful labeling. The chemical shifts of the labeled carbons remain largely unchanged, but the presence of adjacent ¹³C atoms can lead to observable ¹³C-¹³C coupling (splitting of the signal), which further confirms the labeling pattern. sigmaaldrich.comresearchgate.net

¹H-NMR: The ¹H-NMR spectrum also provides confirmation of labeling. Protons directly attached to or near a ¹³C atom will exhibit coupling to the ¹³C nucleus (heteronuclear scalar coupling), resulting in the splitting of their signals into doublets. nih.gov This coupling is absent in the spectrum of the unlabeled compound.

Table 4: Spectroscopic Data for Confirmation of this compound This table is interactive. Click on the headers to sort.

Technique Expected Observation for this compound Information Gained
Mass Spectrometry (MS) Molecular weight is 3 mass units higher than unlabeled Avobenzone. Confirms the incorporation of three ¹³C atoms.
¹³C-NMR Spectroscopy Significant signal enhancement for the three labeled carbon atoms. Potential ¹³C-¹³C coupling patterns. libretexts.orgresearchgate.net Confirms the position and successful incorporation of the labels.
¹H-NMR Spectroscopy Splitting of proton signals adjacent to the labeled carbons due to ¹H-¹³C coupling. nih.gov Provides secondary confirmation of the label positions.

Advanced Analytical Methodologies Utilizing Avobenzone 13c3

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, is central to the study of organic compounds like avobenzone (B1665848). The incorporation of Avobenzone-13C3 as an internal standard has revolutionized the quantitative and qualitative analysis of this widely used UV filter in various matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying trace levels of compounds in complex mixtures. The development of robust LC-MS/MS methods is essential for analyzing avobenzone in environmental and biological samples. nih.govnih.govresearchgate.net The use of an isotopically labeled internal standard, such as this compound, is fundamental to achieving accurate and reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response. nih.govnih.gov

Method development typically involves optimizing several key stages:

Sample Preparation: The extraction of avobenzone from complex matrices like plasma, water, or sunscreen lotions is a critical first step. researchgate.netnih.govfda.gov Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation are commonly employed. nih.govresearchgate.netnih.gov For instance, a method for analyzing human plasma utilized phospholipid removal plates for sample clean-up. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate avobenzone from other components in the extract before it enters the mass spectrometer. nih.govfda.gov A C18 column is frequently used with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution containing additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient separation and ionization. nih.govnih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used for detection. nih.gov This involves selecting the precursor ion of avobenzone (and this compound) and then monitoring specific product ions generated through collision-induced dissociation. This two-stage filtering process provides excellent specificity.

Validation of these methods is performed according to guidelines from regulatory bodies like the FDA to ensure they are fit for purpose. nih.gov Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). sciex.comnih.govscispace.com The use of this compound helps ensure that these parameters meet the stringent requirements for bioanalytical methods. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Avobenzone Analysis

ParameterConditionReference
Chromatography UHPLC with Ethylene-Bridged Hybrid (BEH) C18 column nih.gov
Mobile Phase Isocratic flow with 10 mM ammonium formate in 0.1% formic acid and methanol (24:76, v/v) nih.gov
Detection Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode nih.gov
Internal Standard Isotopically labeled avobenzone (e.g., this compound) nih.govcaymanchem.comnih.gov
Linearity Range 0.20–12.00 ng/mL (for avobenzone in human plasma) nih.gov
LLOQ 0.5 ng/mL (for avobenzone in rat plasma) nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.govchrom-china.com It is widely used for the identification and quantification of sunscreen ingredients, including avobenzone, in various products. nih.govchrom-china.com For GC-MS analysis, samples are first extracted with a suitable solvent, such as methanol or dichloromethane. nih.govchrom-china.com

In some cases, derivatization may be necessary to improve the thermal stability and chromatographic behavior of the analyte. chromforum.org The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column (e.g., an HP-5ms column). chrom-china.com As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. This mass spectrum acts as a chemical fingerprint, allowing for the identification of avobenzone by comparing its spectrum to a library of known spectra. nih.govnih.gov

The use of this compound as an internal standard in GC-MS analysis is crucial for accurate quantification, as it co-elutes with the unlabeled avobenzone and helps to correct for any variability during the sample preparation and injection process. caymanchem.com

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method capable of producing highly accurate and precise measurements. rsc.org The principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing an unknown quantity of the native compound (analyte). nih.govrsc.org

After the labeled standard has been allowed to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry (either LC-MS/MS or GC-MS). The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Since the amount of the added labeled standard is known, the unknown concentration of the native analyte can be calculated with high accuracy. nih.gov

A key advantage of IDMS is that it is not necessary to recover 100% of the analyte from the sample matrix. Any losses during sample preparation will affect both the native analyte and the labeled standard equally, meaning the measured ratio remains unchanged. This makes IDMS particularly powerful for analyzing compounds in complex matrices where quantitative recovery is challenging. nih.govrsc.org The use of this compound in IDMS is therefore the gold standard for the precise quantification of avobenzone in research, including environmental monitoring and human biomonitoring studies. nih.gov

Avobenzone is known to degrade upon exposure to UV light, forming various transformation products. nih.govresearchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for identifying these unknown photoproducts. nih.govresearchgate.net

Unlike standard mass spectrometers, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) measure the mass-to-charge ratio with very high accuracy. nih.govunito.it This high mass accuracy allows for the determination of the elemental formula of an unknown compound from its measured mass. nih.gov

When studying the photodegradation of avobenzone, researchers can irradiate a sample and then analyze the resulting mixture using LC-HRMS. By comparing the mass spectra of the sample before and after irradiation, new peaks corresponding to degradation products can be identified. nih.gov The use of this compound as the starting material is particularly insightful. The photoproducts formed from the labeled avobenzone will also be isotopically labeled, exhibiting a characteristic mass shift. This allows researchers to definitively distinguish true degradation products from background matrix components and to trace the transformation pathways of the original molecule. unito.itnih.gov For example, studies on the chlorination of avobenzone in seawater have used GC-HRMS to identify numerous halogenated by-products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. It relies on the magnetic properties of atomic nuclei.

13C-NMR spectroscopy specifically observes the carbon nuclei within a molecule. While natural abundance 13C-NMR is a standard characterization technique, the strategic use of 13C-labeled compounds like this compound offers profound insights into reaction mechanisms and degradation pathways. nih.gov

By synthesizing avobenzone with 13C atoms at specific positions (as in this compound), researchers can use 13C-NMR to track the fate of these specific carbon atoms during a chemical reaction or degradation process. nih.gov When the labeled avobenzone is subjected to conditions such as UV irradiation, the resulting degradation products will incorporate these 13C atoms.

In the 13C-NMR spectrum of the product mixture, the signals corresponding to the labeled carbons will be significantly enhanced. By analyzing the chemical shifts and coupling patterns of these enhanced signals, scientists can identify the exact structure of the degradation products and determine precisely where the carbon atoms from the original molecule have ended up. This approach provides unambiguous evidence for specific bond-cleavage and bond-forming reactions, allowing for the detailed mapping of complex degradation pathways. nih.gov This technique has been successfully used to investigate the degradation of other complex molecules, demonstrating its potential for studying avobenzone. nih.gov

Structural Elucidation of this compound and its Transformation Products

The characterization of this compound and its photodegradation products relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are central to this process. The strategic placement of three ¹³C atoms in the this compound molecule serves as a distinct marker, facilitating the unambiguous identification of the parent compound and its transformation products in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the initial structure of this compound. rsc.org ¹³C NMR, in particular, would show enhanced signals for the labeled carbon atoms, confirming their position within the molecule. Following irradiation, NMR analysis helps in identifying the structural changes that occur. For instance, the primary photodegradation pathway for avobenzone involves a keto-enol photoisomerization. researchgate.net This transformation from the protective enol form to the less effective keto form can be monitored by observing shifts in the NMR spectrum. researchgate.netcosmeticsandtoiletries.com In the case of this compound, tracking the chemical environment of the ¹³C labels provides direct evidence of how specific parts of the molecule are altered during photodegradation.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. rsc.org For this compound, the molecular weight is increased by three mass units compared to the unlabeled compound (C₂₀H₂₂O₃ vs. ¹³C₃C₁₇H₂₂O₃). This mass difference is the key to its utility in tracer studies. When analyzing photodegradation samples, MS can identify products by their specific mass-to-charge (m/z) ratio. The presence of the +3 mass shift in a degradation product definitively confirms it originated from this compound. This is invaluable for distinguishing between the degradation pathways of the target compound and other substances in a formulation. Common photodegradation products of avobenzone include arylglyoxals and benzils, and their ¹³C₃-labeled analogues would be readily identifiable. nih.gov

The table below summarizes the key analytical techniques used for structural elucidation.

TechniqueApplication for this compoundKey Findings
¹³C NMR Confirms the position of the isotopic labels. Tracks structural changes at specific carbon centers during degradation. rsc.orgDistinguishes between enol and keto tautomers. researchgate.netcosmeticsandtoiletries.com
¹H NMR Provides information on the proton environment, complementing ¹³C data for full structural analysis. rsc.orgMonitors changes in the overall molecular structure upon irradiation.
HRMS Provides exact mass and elemental composition of the parent molecule and its transformation products. rsc.orgUnambiguously identifies degradation products originating from this compound due to the specific mass shift.

Hyphenated Chromatographic Techniques (e.g., HPLC-UV-MS) for Photostability Studies

To assess the photostability of this compound, hyphenated chromatographic techniques are the methods of choice. High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible (UV) and Mass Spectrometry (MS) detectors provides a comprehensive platform for separating, identifying, and quantifying the labeled compound and its photoproducts over time. researchgate.netung.si

HPLC-UV: HPLC separates the components of a mixture based on their interaction with a stationary phase. ung.si A C18 reversed-phase column is commonly used for the analysis of avobenzone. ung.sinih.gov The UV detector monitors the column eluent at specific wavelengths. Avobenzone's enol form has a characteristic strong absorbance in the UVA range, with a maximum around 357-365 nm, depending on the solvent. researchgate.netcosmeticsandtoiletries.com The photodegradation of this compound can be quantified by monitoring the decrease in the area of its characteristic UVA peak over the course of UV exposure. daneshyari.comnih.gov The appearance of new peaks, often in the UVC region, indicates the formation of photoproducts. researchgate.net

HPLC-MS/MS: Coupling HPLC with a tandem mass spectrometer (MS/MS) significantly enhances analytical power. nih.gov This technique, often referred to as LC-MS/MS, combines the separation capabilities of HPLC with the sensitive and specific detection of MS. nih.govresearchgate.net For this compound, the mass spectrometer can be set to specifically monitor the m/z of the labeled parent compound and its expected degradation products. This is typically done in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity. nih.gov The use of this compound is particularly advantageous in complex formulations, as it can serve as its own internal standard or be distinguished from any unlabeled avobenzone present, allowing for precise quantification of its photostability. nih.govresearchgate.net

The following table outlines a typical setup for an HPLC-MS/MS method for analyzing this compound.

ParameterConditionPurpose
Chromatography UHPLC/HPLC ung.sinih.govSeparation of this compound from its photoproducts.
Column Reversed-phase C18 ung.sinih.govGood retention and separation for lipophilic molecules like avobenzone.
Mobile Phase Acetonitrile/Methanol and water with formic acid/ammonium formate ung.sinih.govEnsures good peak shape and ionization efficiency for MS detection.
Detector 1 UV/Diode Array Detector (DAD) ung.siQuantifies loss of UVA absorbance and detects formation of new chromophores.
Detector 2 Triple Quadrupole Mass Spectrometer (MS/MS) nih.govProvides specific and sensitive quantification of this compound and its labeled products.
Ionization Mode Electrospray Ionization (ESI), Positive Mode researchgate.netEfficiently ionizes avobenzone for MS analysis.

Ultrafast Spectroscopic Techniques for Excited-State Dynamics Research

Understanding the fundamental mechanisms of photodegradation requires probing the events that occur on extremely short timescales immediately following the absorption of a UV photon. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy (fs-TAS), are essential for this research. nd.edursc.org These methods provide critical information on the excited-state lifetimes and the relaxation pathways of this compound. rsc.orgrsc.org

Femtosecond Transient Absorption Spectroscopy (fs-TAS): In a fs-TAS experiment, a sample is excited by an ultrashort laser pulse (the "pump"), and the resulting changes in absorption are monitored by a second, time-delayed pulse (the "probe"). nd.eduyoutube.com This allows researchers to track the formation and decay of short-lived excited states with femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) time resolution. nd.edursc.org

For avobenzone, fs-TAS studies reveal that after UVA photoexcitation, the molecule rapidly relaxes from its initial singlet excited state (S₁). cosmeticsandtoiletries.comrsc.org This relaxation occurs via several competing pathways, including internal conversion back to the ground state (a photoprotective pathway that dissipates energy as heat) and intersystem crossing to a triplet state. rsc.orgnih.gov The triplet state is often implicated in photodegradation and photosensitization reactions. nih.gov The solvent environment has a significant impact on the lifetimes of these excited states. cosmeticsandtoiletries.com While the isotopic labeling in this compound is not expected to dramatically alter these ultrafast photophysical processes, fs-TAS provides the foundational understanding of the initial steps that lead to the eventual photodegradation tracked by chromatographic methods. rsc.orgresearchgate.net

Research has identified several key time constants (τ) associated with avobenzone's excited-state decay.

Time ConstantTimescaleAssigned ProcessSignificance
τ₁ < 200 fsDecay of the initially excited state. rsc.orgRepresents the very first step after photon absorption.
τ₂ ~0.3 - 1.5 psDecay of the S₁ state of the chelated enol form. cosmeticsandtoiletries.comrsc.orgA key relaxation pathway; its efficiency determines the initial photostability.
τ₃ ~10 - 25 psVibrational cooling in the ground electronic state (S₀). rsc.orgThe final step of the desired photoprotective cycle, dissipating absorbed energy as heat. rsc.org
Triplet Lifetime Nanoseconds (ns) to Microseconds (µs)Decay of the triplet excited state of the keto form. cosmeticsandtoiletries.comnih.govThis longer-lived state is reactive and a primary precursor to irreversible photodegradation. cosmeticsandtoiletries.comnih.gov

By combining these advanced analytical methodologies, a comprehensive picture of the fate of this compound, from the initial absorption of light to the formation of stable end-products, can be achieved.

Mechanistic Investigations of Avobenzone Photochemistry and Stability Using Isotopic Tracers

Elucidation of Photodegradation Pathways through Isotope Tracing Studies

Isotope tracing with Avobenzone-¹³C₃ would provide unambiguous evidence for the connections between reactants, intermediates, and final photoproducts, which can be difficult to establish using conventional methods alone.

Identification of Labeled Photoproducts and Intermediates

Upon exposure to UVA radiation, avobenzone (B1665848) undergoes photodegradation into several smaller molecules. A study employing Avobenzone-¹³C₃, with the ¹³C labels strategically placed within the dicarbonyl moiety, would allow for the definitive identification of degradation products using mass spectrometry. By observing the mass shift corresponding to the ¹³C atoms, researchers could confirm the origin of various fragments.

For instance, the known photodegradation of avobenzone is proposed to proceed through α-cleavage of the diketone form. researchgate.net This cleavage results in the formation of radicals that can lead to products like 4-tert-butylbenzoic acid and 4-methoxybenzoic acid. researchgate.net If Avobenzone-¹³C₃ were used, the resulting benzoic acid derivatives would exhibit a specific mass increase, confirming their origin from the core structure of the parent molecule.

Hypothetical Labeled Photoproducts from Avobenzone-¹³C₃

Parent Compound Label Position (Hypothetical) Expected Labeled Photoproduct Analytical Technique
Avobenzone-¹³C₃ Dicarbonyl Moiety ¹³C-labeled 4-tert-butylbenzoic acid Gas Chromatography-Mass Spectrometry (GC-MS)
Avobenzone-¹³C₃ Dicarbonyl Moiety ¹³C-labeled 4-methoxybenzaldehyde High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Studies on Keto-Enol Tautomerism and Photoisomerization Mechanisms

Avobenzone's efficacy as a UVA filter relies on the properties of its chelated enol tautomer. rsc.org However, upon photoexcitation, it can convert to the less-stable keto tautomer, which is a key step in its degradation pathway. rsc.orgnih.gov Isotopic labeling with ¹³C would be instrumental in studying the dynamics of this tautomerism.

Using ¹³C NMR spectroscopy, the distinct chemical shifts of the carbon atoms in the keto and enol forms could be monitored in real-time during irradiation. A study on deuterated avobenzone (avobenzone-d2) has already shown that isotopic substitution on the central methylene/enol group can alter the keto-enol equilibrium, leading to a higher percentage of the diketone form and potentially increasing photodegradation. researchgate.net A similar investigation with Avobenzone-¹³C₃ would provide complementary data on the electronic and structural factors governing this critical equilibrium. Furthermore, tracking the ¹³C label could elucidate the pathways of photoisomerization (e.g., trans-cis isomerization), distinguishing them from photodegradation events. nih.gov

Investigation of Free Radical Formation Mechanisms

The photodegradation of avobenzone is known to generate free radicals, which can be a concern for skin safety. cansa.org.za Electron Spin Resonance (ESR) spectroscopy, combined with spin trapping techniques, is used to detect and identify these transient species. researchgate.net

By using Avobenzone-¹³C₃, the resulting carbon-centered radicals trapped by a spin-trap agent like PBN (α-phenyl-N-tert-butylnitrone) would exhibit hyperfine coupling to the ¹³C nucleus. This would provide direct and unequivocal proof of which part of the avobenzone molecule fragments to form radicals. For example, the Norrish Type I cleavage of the keto form is believed to produce carbon-based radicals. researchgate.net An ESR study with ¹³C-labeled avobenzone would confirm this mechanism by showing a ¹³C-hyperfine splitting in the spectrum of the trapped radical adduct, pinpointing the origin of the radical species.

Impact of Environmental Factors on Photostability Mechanisms

The photochemical fate of avobenzone is highly dependent on its immediate chemical environment. Isotope tracing would be a definitive tool to understand how these factors mechanistically alter its degradation.

Solvent Effects on Photodegradation Pathways

The photostability of avobenzone varies significantly with the polarity and proticity of the solvent. It is relatively photostable in polar protic solvents like methanol (B129727) but degrades significantly in nonpolar solvents such as cyclohexane. researchgate.netresearchgate.net In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), photoisomerization to the keto form is predominant. researchgate.net

An investigation using Avobenzone-¹³C₃ across a range of solvents would reveal if these different outcomes are due to the opening of new degradation channels or changes in the efficiency of existing ones. By quantifying the formation of ¹³C-labeled photoproducts in each solvent, researchers could map how the solvent environment directs the degradation cascade, either by stabilizing or destabilizing key intermediates like the excited triplet state of the keto form.

Influence of Solvent on Avobenzone Photochemistry

Solvent Polarity/Proticity Predominant Photochemical Process Potential Insight from ¹³C Tracing
Cyclohexane Nonpolar Photodegradation researchgate.net High yield of diverse ¹³C-labeled fragmentation products.
Methanol Polar, Protic Relatively Photostable researchgate.netresearchgate.net Low yield of ¹³C-labeled photoproducts, indicating efficient non-destructive energy dissipation.
Dimethyl Sulfoxide (DMSO) Polar, Aprotic Photoisomerization researchgate.net High concentration of ¹³C-labeled keto-tautomer with minimal fragmentation.

Influence of Oxygen and Concentration on Mechanistic Outcomes

The presence of molecular oxygen and the concentration of avobenzone itself are known to influence its photostability. Studies have shown that photoisomerization is more significant in the presence of oxygen, whereas photodegradation can occur in its absence. researchgate.net Oxygen can quench the excited triplet state of the keto form, potentially generating reactive singlet oxygen, which in turn can degrade avobenzone. cansa.org.za

Using Avobenzone-¹³C₃ in experiments with and without oxygen would clarify oxygen's precise role. For example, researchers could determine if oxygen primarily promotes the formation of specific ¹³C-labeled oxidation products or if it mainly facilitates the initial isomerization to the keto form. Similarly, concentration-dependent studies using a mixture of labeled and unlabeled avobenzone could reveal the extent of intermolecular reactions (e.g., self-sensitization) versus intramolecular degradation pathways. auremn.orglcms.cz

Mechanistic Studies of Interactions with Other Chemical Species

The photostability of Avobenzone is highly influenced by its chemical environment, particularly the presence of other active ingredients in sunscreen formulations. Isotopic tracing with Avobenzone-13C3 allows for the definitive identification of reaction products and the clarification of interaction mechanisms.

Avobenzone's photo-instability stems from its tendency to absorb UVA radiation and enter a triplet excited state, which is prone to degradation. wikipedia.org Antioxidants and quenchers are added to sunscreen formulations to mitigate this degradation through several mechanisms. nih.govresearchgate.net

One primary mechanism is the quenching of the excited triplet state. A photostabilizer can accept the energy from the excited Avobenzone molecule, returning it to its ground state before it can undergo destructive chemical reactions. drugbank.comstream2sea.com Another key mechanism involves scavenging reactive oxygen species (ROS), such as singlet oxygen, which are generated during photo-irradiation and can attack the Avobenzone molecule. nih.gov

Several compounds have been identified as effective photostabilizers:

Diethylhexyl syringylidenemalonate (DESM): This compound has been shown to be a potent singlet oxygen quencher, thereby reducing the photodegradation of Avobenzone. nih.gov

Vitamins and Ubiquinone: Studies have demonstrated that antioxidants like Vitamin C, Vitamin E, and ubiquinone (Coenzyme Q10) can enhance Avobenzone's photostability. researchgate.netnih.gov In one study comparing the three, ubiquinone was found to be the most effective photostabilizer in a sunscreen formulation, also contributing to an increase in the Sun Protection Factor (SPF). researchgate.netnih.gov

Natural Antioxidants: Other compounds such as mangiferin, glutathione, beta-carotene, and trans-resveratrol have also shown an ability to protect Avobenzone from photodegradation. wikipedia.org

The use of this compound in such studies would enable researchers to trace the carbon skeleton of the UV filter, confirming that it remains intact after energy transfer to a quencher or that specific degradation pathways are inhibited in the presence of an antioxidant.

The combination of different UV filters in a single formulation can lead to either improved stability (synergism) or accelerated degradation (antagonism). nih.gov

Synergistic Interactions: A well-documented synergistic interaction occurs between Avobenzone and Octocrylene. nih.govstream2sea.comnih.gov Octocrylene is an effective photostabilizer for Avobenzone because it can quench the triplet excited state of Avobenzone, dissipating the absorbed energy as heat and allowing the Avobenzone molecule to return to its stable ground state. drugbank.compatsnap.com UV filters like Bemotrizinol (Tinosorb S) also exhibit excellent photostabilizing properties for Avobenzone. nih.gov

Antagonistic Interactions: Conversely, a notable antagonistic interaction occurs between Avobenzone and Octyl Methoxycinnamate (OMC), also known as Octinoxate. nih.govtaylorandfrancis.com The presence of OMC can accelerate the photodegradation of Avobenzone. taylorandfrancis.com Mechanistic studies suggest this occurs via a [2+2] cycloaddition reaction between the triplet excited state of Avobenzone's keto form and OMC, leading to the rapid breakdown of both filter molecules. nih.govtaylorandfrancis.com

Isotopic labeling with this compound would be instrumental in confirming these pathways. By tracking the 13C-labeled atoms, researchers could use mass spectrometry to identify the specific cycloadducts formed with OMC, providing definitive proof of the antagonistic mechanism.

Interacting UV FilterType of InteractionProposed MechanismReference
OctocryleneSynergisticQuenches the triplet excited state of Avobenzone, preventing its degradation. drugbank.comstream2sea.compatsnap.com
Bemotrizinol (Tinosorb S)SynergisticAbsorbs UV photons and enhances the photostability of the overall formulation. nih.gov
Octyl Methoxycinnamate (Octinoxate)AntagonisticUndergoes a [2+2] cycloaddition reaction with the excited state of Avobenzone, degrading both compounds. nih.govtaylorandfrancis.com

Inorganic UV filters like titanium dioxide (TiO₂) and zinc oxide (ZnO) are often combined with organic filters in broad-spectrum sunscreens. nih.gov However, these metal oxides can exhibit photocatalytic activity, leading to the degradation of Avobenzone. wikipedia.orgnih.gov

Upon absorption of UV radiation, semiconductor materials like TiO₂ and ZnO generate electron-hole pairs. taylorandfrancis.comacademie-sciences.fr These can react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), on the particle surface. taylorandfrancis.com These aggressive radicals can then attack and decompose nearby Avobenzone molecules. wikipedia.orgnih.gov This photocatalytic degradation results in a loss of Avobenzone's characteristic UVA absorbance. nih.gov

The extent of this degradation is highly dependent on the properties of the metal oxide particles, such as their crystal structure (anatase TiO₂ is more photocatalytic than rutile) and whether they have a protective surface coating. wikipedia.orgnih.gov Studies have shown that while coatings can reduce this effect, they may not eliminate it entirely. wikipedia.orgnih.gov Interestingly, some research suggests that manganese-doped TiO₂ may improve Avobenzone's stability compared to undoped TiO₂. wikipedia.org

Utilizing this compound in studies with metal oxides would allow for the precise identification of degradation products via mass spectrometry. By tracking the path of the labeled carbon atoms, the exact points of cleavage on the Avobenzone molecule caused by the photocatalytically generated ROS can be determined, providing a detailed map of the degradation mechanism.

Metal OxideInteraction EffectProposed MechanismKey FindingsReference
Titanium Dioxide (TiO₂)DegradationPhotocatalytic generation of Reactive Oxygen Species (ROS) on the TiO₂ surface attacks Avobenzone.Surface coatings can reduce but may not eliminate photocatalytic activity. Anatase form is more reactive. wikipedia.orgnih.gov
Zinc Oxide (ZnO)DegradationPhotocatalytic generation of ROS on the ZnO surface attacks Avobenzone.Interaction leads to a loss of Avobenzone's UVA absorbance as its structure is broken down. wikipedia.orgnih.gov

Oxidative and Hydrolytic Transformation Mechanisms

Even in the absence of other interacting filters, Avobenzone can undergo transformation through oxidative and hydrolytic pathways, particularly when exposed to UV light and certain environmental conditions.

Oxidative Transformation: The primary pathway for the photodegradation of Avobenzone is initiated by the absorption of UV photons, which excites the molecule to its triplet state, primarily in its keto tautomeric form. nih.gov This excited state is susceptible to fragmentation. The main degradation mechanism involves α-cleavage, a fission of the carbon-carbon bonds adjacent to the carbonyl groups in the diketone structure. nih.govresearchgate.net This process leads to the formation of smaller, non-UV-absorbing compounds. cosmeticsandtoiletries.com

Key oxidative degradation products that have been identified through methods like gas chromatography-mass spectrometry (GC-MS) include:

p-methoxybenzoic acid nih.govcosmeticsandtoiletries.com

p-tert-butylbenzoic acid nih.govcosmeticsandtoiletries.com

t-butylbenzene cosmeticsandtoiletries.com

Hydrolytic Transformation: Avobenzone can also degrade under hydrolytic conditions, especially when combined with oxidative stress, such as in chlorinated water exposed to UV light. wikipedia.orgnih.gov Studies simulating these conditions have identified a wide array of transformation products. The initial reaction involves the substitution of the acidic hydrogen on the central carbon of the β-diketone moiety with chlorine, forming 2-chloro-avobenzone and subsequently 2,2-dichloro-avobenzone. nih.gov Further degradation through cleavage of the molecule leads to the formation of compounds such as chlorinated phenols and acetophenones. nih.gov

The application of this compound is exceptionally well-suited for these studies. By placing the 13C labels on the carbonyl carbons or the central carbon of the diketone structure, researchers can track the fate of these specific atoms. This would provide unambiguous evidence for the proposed α-cleavage and hydrolytic degradation pathways and allow for the positive identification of resulting fragments in a complex mixture of products.

Transformation TypePrimary MechanismIdentified Degradation ProductsReference
Oxidative Photodegradationα-cleavage of the C-C bonds in the excited triplet state of the keto form.p-methoxybenzoic acid, p-tert-butylbenzoic acid, t-butylbenzene nih.govresearchgate.netcosmeticsandtoiletries.com
Hydrolytic/Oxidative (e.g., in chlorinated water)Chlorination of the central carbon followed by molecular cleavage.2-chloro-avobenzone, 2,2-dichloro-avobenzone, chlorinated phenols, acetophenones nih.gov

Environmental Fate and Transformation Research Utilizing Avobenzone 13c3 As a Tracer

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Avobenzone (B1665848) is known to be susceptible to photodegradation, particularly under UV irradiation. The primary mechanism of its breakdown in aquatic environments involves the absorption of UV light, leading to the formation of various photoproducts. The use of Avobenzone-13C3 would be instrumental in unequivocally identifying and tracing the transformation products resulting from these photochemical reactions. This is because the 13C label would be retained in the degradation products, allowing for their clear distinction from the background environmental matrix.

In aquatic systems, the interaction of avobenzone with disinfectants like chlorine during water treatment processes is another significant abiotic degradation pathway. Studies on the parent compound have shown that chlorination can lead to the formation of halogenated byproducts. Employing this compound in such studies would enable precise tracking of the carbon backbone of the original molecule as it is transformed, aiding in the elucidation of reaction mechanisms and the identification of novel chlorinated derivatives.

The table below summarizes potential abiotic degradation products of avobenzone that could be more definitively studied using this compound.

Degradation PathwayPotential Transformation ProductsAnalytical Benefit of this compound
Photodegradation (UV Irradiation) Substituted benzoic acids, phenols, and other smaller organic molecules.Unambiguous identification of carbon-containing fragments originating from avobenzone.
Chlorination Chlorinated avobenzone derivatives, chlorinated aromatic compounds.Precise tracking of the carbon skeleton to understand the extent and position of chlorination.

Biotransformation Pathways and Persistence Studies (e.g., in microbial systems, not in vivo metabolism)

There is a notable lack of specific research in the public domain detailing the use of this compound to study biotransformation pathways and persistence in microbial systems. General studies on avobenzone suggest that it is relatively persistent and not readily biodegradable in some environmental compartments.

The application of this compound in microbial degradation studies would be a powerful tool. By introducing the 13C-labeled compound into a microbial culture or a microcosm (such as a sediment-water system), researchers could trace the uptake and metabolic fate of the compound. The presence of the 13C label in microbial biomass or in metabolic byproducts would provide direct evidence of biotransformation. This approach would help to:

Determine the extent of microbial degradation of avobenzone.

Identify the specific microorganisms capable of transforming the compound.

Elucidate the metabolic pathways involved in its breakdown.

Assess the persistence of the compound and its transformation products in various microbial environments.

Without studies specifically employing this compound, a comprehensive understanding of its biotransformation remains an area for future research.

Mechanistic Studies of Sorption and Transport in Environmental Media (e.g., sediments)

Currently, there are no available studies that have specifically used this compound to conduct mechanistic studies of sorption and transport in environmental media like sediments. Research on the parent compound, avobenzone, indicates that it has a tendency to partition to sediments and suspended solids in aquatic environments due to its moderate lipophilicity.

The use of this compound in such studies would offer significant advantages. By introducing the labeled compound into a system containing water and sediment, researchers could precisely measure its distribution between the aqueous phase and the solid phase over time. This would allow for the accurate determination of key parameters such as the sediment-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

A hypothetical experimental setup using this compound could involve:

Incubating a known concentration of this compound with sediment and water samples of varying compositions.

Periodically sampling both the water and sediment phases.

Analyzing the concentration of this compound in each phase using techniques like liquid chromatography-mass spectrometry (LC-MS), which can differentiate the labeled compound from any naturally occurring substances.

This would provide high-quality data to model the transport and fate of avobenzone in aquatic systems, predicting its accumulation in benthic environments.

Tracing Environmental Pathways and Distribution Mechanisms in Various Compartments

Specific studies detailing the use of this compound as a tracer to follow environmental pathways and distribution mechanisms are not found in the reviewed scientific literature. The detection of the parent compound, avobenzone, in various environmental compartments such as surface water, wastewater, and sediments confirms its widespread distribution.

The application of this compound in field or large-scale mesocosm studies would be invaluable for understanding its environmental journey. For instance, by introducing a known amount of this compound into a controlled aquatic environment, researchers could:

Track its movement from the water column to the sediment.

Monitor its potential uptake by aquatic organisms.

Investigate its transport through different water bodies.

Assess its long-range transport potential.

The stable isotope label would act as a unique signature, allowing for the precise quantification of the compound and its transformation products, even at very low concentrations, against a complex environmental background. This would provide a much clearer picture of the exposure levels and potential risks of avobenzone in the environment.

The following table outlines the potential applications of this compound in tracing studies:

Environmental CompartmentResearch QuestionAdvantage of Using this compound
Surface Water What is the rate of photodegradation and dispersion in a lake or river?Accurate measurement of the decline of the parent compound and the appearance of labeled photoproducts.
Wastewater Treatment Plants What is the removal efficiency and what are the transformation products formed during treatment?Unambiguous tracking of the compound through different treatment stages and identification of its fate (degradation, sorption to sludge).
Sediment How quickly does avobenzone accumulate in sediments and what is its long-term fate?Precise quantification of the labeled compound in sediment cores to determine burial rates and persistence.
Biota To what extent is avobenzone bioaccumulated by aquatic organisms?Clear identification of the compound in tissue samples, distinguishing it from other ingested materials.

Computational Chemistry and Theoretical Modeling Studies of Avobenzone 13c3

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental molecular and electronic characteristics of Avobenzone (B1665848). These studies primarily utilize Density Functional Theory (DFT) to determine optimized geometries and explore the electronic landscape of the molecule.

A key structural feature of Avobenzone is its existence as two principal tautomers: a chelated enol form and a diketo form. The enol form, stabilized by an intramolecular hydrogen bond, is generally found to be the more stable ground-state conformation. Theoretical models have been developed using various DFT functionals and basis sets, such as B3LYP/6-31G(d,p) and PBE0/6-311++g**, to accurately represent these structures.

Electronic property calculations focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. For Avobenzone, the calculated HOMO-LUMO gap is approximately 4.73 eV, which aligns well with experimental observations.

Other calculated electronic properties provide deeper insights into the molecule's reactivity. These parameters, derived from the electronic structure, help in understanding its behavior in different chemical environments.

Table 1: Calculated Electronic Properties of Avobenzone

Property Description Calculated Value (Approx.)
Ionization Energy (I) The minimum energy required to remove an electron from the molecule. ~6.5 eV
Electron Affinity (A) The energy released when an electron is added to the molecule. ~1.8 eV
Chemical Hardness (η) A measure of the molecule's resistance to changes in its electron distribution. ~2.37 eV
Electronegativity (χ) A measure of the atom's ability to attract shared electrons. ~4.15 eV
Chemical Potential (μ) The negative of electronegativity, related to the "escaping tendency" of electrons. ~-4.15 eV
Global Electrophilicity (ω) An index that measures the propensity of a species to accept electrons. ~3.63 eV
Maximum Charge Transfer The maximum electronic charge that the system may accept. ~0.87

This table is interactive. Click on the headers to sort. Data derived from studies on unlabeled Avobenzone.

The introduction of three ¹³C isotopes in Avobenzone-13C3 would result in a negligible change in the calculated electronic properties such as HOMO-LUMO gap, ionization energy, and electron affinity, as these are primarily determined by the electron cloud and not the nuclear mass.

Simulation of Spectroscopic Properties (e.g., UV absorption, NMR shifts, MS fragmentation patterns)

Theoretical simulations are crucial for interpreting experimental spectra and understanding the structural basis of spectroscopic signals.

UV Absorption: Time-dependent density functional theory (TD-DFT) is the primary method used to simulate the UV-visible absorption spectrum of Avobenzone. These calculations can predict the vertical excitation energies and oscillator strengths corresponding to electronic transitions. The main UVA absorption band of Avobenzone, with a maximum around 357 nm, is attributed to a π→π* transition in the chelated enol tautomer. Simulations show that the solvent environment can influence the absorption maxima, with excitation energies increasing in the order of water < ethanol (B145695) < n-hexane < gas phase. The isotopic labeling in this compound is not expected to significantly alter the UV absorption spectrum, as the electronic transitions are largely independent of nuclear mass.

NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. While detailed simulations for this compound are not published, the principle is that the ¹³C nucleus has a nuclear spin (I=1/2), just like ¹H. The presence of three specific ¹³C atoms in this compound would be most directly observed in a ¹³C NMR spectrum, where the signals for these three carbons would be present. In standard Avobenzone, these signals would be absent due to the very low natural abundance of ¹³C. Furthermore, the ¹³C labeling would introduce specific ¹³C-¹H and ¹³C-¹³C coupling patterns in both ¹H and ¹³C NMR spectra, which could be simulated to confirm the labeling positions and study conformational dynamics.

MS Fragmentation Patterns: The fragmentation of Avobenzone in a mass spectrometer can also be modeled computationally. While experimental data from techniques like LC-MS provide fragmentation patterns, theoretical calculations can help elucidate the structures of the fragment ions. For Avobenzone ([M+H]⁺, m/z 311.164), major experimental fragments are observed at m/z 177.05, 161.09, and 135.04. For this compound, the precursor ion would have a mass approximately 3 units higher (i.e., [M+H]⁺ ≈ m/z 314.17). The masses of the resulting fragment ions would depend on whether the ¹³C atoms are retained or lost during fragmentation, providing a powerful tool for tracing the molecular backbone in decomposition studies.

Table 2: Predicted Spectroscopic Differences for this compound

Spectroscopic Technique Property Effect of 13C3 Labeling
UV-Visible Spectroscopy Absorption Maxima (λmax) Negligible change.
¹H NMR Chemical Shifts Minor changes due to isotopic effects.
Coupling Constants Appearance of specific ¹³C-¹H spin-spin coupling.
¹³C NMR Chemical Shifts Signals appear for the three labeled carbon positions.
Coupling Constants Potential for observing ¹³C-¹³C coupling if labeled carbons are adjacent.
Mass Spectrometry Molecular Ion Mass Increased by ~3 Da compared to unlabeled Avobenzone.
Fragment Ion Masses Masses of fragments containing the labeled carbons will be shifted.

This table is interactive. Click on the headers to sort.

Mechanistic Modeling of Photochemical and Thermal Transformation Processes

The utility of Avobenzone as a UVA filter is intrinsically linked to its photochemistry, which unfortunately includes pathways leading to its degradation. Computational modeling has been essential in mapping these complex processes. The photochemistry of Avobenzone involves several competing pathways originating from the electronically excited state, including keto-enol tautomerization, cis-trans isomerization, and bond cleavage.

Upon absorption of a UVA photon, the stable chelated enol form is promoted to an excited singlet state. From here, computational models suggest several deactivation routes. One major non-radiative decay pathway involves torsion around the central C=C double bond of the excited enol, leading to an internal conversion back to the ground state and the formation of a different rotational isomer (rotamer E).

In the absence of light, the keto form can thermally revert to the more stable enol form, a process that has been observed experimentally with a lifetime of several hours in solution.

Prediction of Reaction Pathways and Transition States

Building upon mechanistic modeling, quantum chemical calculations can predict the specific reaction pathways and locate the transition state structures for various transformations. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the rate and feasibility of a given process.

For Avobenzone, computational studies have focused on the pathways connecting the different isomers and tautomers. For instance, the internal conversion from the photoexcited enol involves a twisted geometry that serves as a conical intersection, a point where the potential energy surfaces of the ground and excited states cross, facilitating rapid, radiationless de-excitation.

The pathway for intersystem crossing from the initial excited singlet state to the triplet manifold, particularly in the keto form, is another area of computational investigation. The energy and geometry of the transition state for this process are crucial for understanding the quantum yield of triplet formation, which is directly related to photodegradation.

Furthermore, modeling can predict the pathways for α-bond cleavage of the carbonyl groups, which is a known photodegradation route. By calculating the activation energies for these different degradation pathways, researchers can computationally screen for structural modifications or stabilizing additives that would raise the energy of these transition states, thereby enhancing the photostability of the molecule. The use of this compound in experimental studies, guided by these computational predictions, would allow for precise tracking of bond-cleavage events through mass spectrometry, confirming the predicted reaction pathways.

Table of Compounds Mentioned

Compound Name
Avobenzone
This compound
Water
Ethanol

Avobenzone 13c3 As a Certified Reference Material and Research Standard

Role in Analytical Method Development and Validation for Avobenzone (B1665848) Quantification

The development and validation of robust analytical methods are crucial for ensuring the quality and efficacy of sunscreen products containing Avobenzone. Avobenzone-13C3 plays a pivotal role in this process, primarily when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.

Stable isotopically labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte being measured (the "unlabeled" Avobenzone). scispace.comnih.gov This means that during sample preparation, extraction, and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. acanthusresearch.com By adding a known amount of this compound to the sample at the beginning of the analytical process, the ratio of the unlabeled Avobenzone to the labeled this compound can be used to accurately determine the concentration of Avobenzone, even if there are variations in sample recovery or matrix effects. musechem.comnih.gov

During method development, this compound is used to:

Optimize extraction efficiency: By spiking the sample with this compound, analysts can track the recovery of the analyte through different extraction procedures and select the most efficient one.

Assess matrix effects: The co-elution of the analyte and the SIL internal standard helps to compensate for signal suppression or enhancement caused by other components in the sample matrix. waters.com

Establish linearity and sensitivity: Calibration curves are constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This approach typically yields highly linear and reproducible calibration curves. researchgate.netnasetjournal.com

For method validation, this compound is essential for demonstrating:

Accuracy: The accuracy of the method is assessed by analyzing samples with known concentrations of Avobenzone (spiked with this compound) and comparing the measured concentrations to the true values. pharmacophorejournal.com

Precision: The precision of the method (both repeatability and intermediate precision) is determined by analyzing replicate samples and calculating the relative standard deviation (RSD) of the measured concentrations. researchgate.net The use of a SIL internal standard generally improves the precision of the method. scispace.com

Specificity: The use of mass spectrometry provides high specificity, and the distinct mass-to-charge (m/z) ratios of Avobenzone and this compound ensure that they are individually detected without interference.

Below is an illustrative data table showing a typical calibration curve for the quantification of Avobenzone using this compound as an internal standard.

Table 1: Illustrative Calibration Curve Data for Avobenzone Quantification

Nominal Concentration of Avobenzone (µg/mL) Response Ratio (Avobenzone/Avobenzone-13C3) Calculated Concentration (µg/mL) Accuracy (%)
1.0 0.052 1.0 100.0
5.0 0.258 5.1 102.0
10.0 0.515 10.1 101.0
25.0 1.290 25.3 101.2
50.0 2.550 49.9 99.8

This table is for illustrative purposes only and does not represent actual experimental data.

Application in Quality Control and Assurance for Research Reproducibility

In the manufacturing of sunscreen products, stringent quality control (QC) and quality assurance (QA) are necessary to ensure that the concentration of active ingredients like Avobenzone meets the label claims and regulatory requirements. researchgate.netnasetjournal.com this compound, as a certified reference material, is integral to these QC/QA protocols.

By incorporating this compound as an internal standard in routine QC testing, manufacturers can achieve highly accurate and precise measurements of Avobenzone concentrations in raw materials and finished products. musechem.com This helps to:

Verify product specifications: Ensure that each batch of sunscreen contains the correct amount of Avobenzone.

Monitor manufacturing consistency: Track the concentration of Avobenzone over time to identify any process drifts or inconsistencies.

Investigate out-of-specification results: In cases where a product fails to meet the required specifications, the use of an isotopic internal standard can help to rule out analytical error as the cause.

For research reproducibility, the use of this compound is equally important. When different laboratories are studying the properties, stability, or environmental fate of Avobenzone, the use of a common, well-characterized internal standard like this compound ensures that the results are comparable and reproducible. nih.gov It minimizes the variability that can arise from differences in instrumentation, sample preparation, and analytical methodologies between laboratories. nih.gov

The following table illustrates how this compound would be used in the analysis of quality control samples for a sunscreen product.

Table 2: Illustrative Quality Control Sample Analysis for a Sunscreen Lotion

QC Sample Level Target Concentration of Avobenzone (w/w %) Measured Concentration (w/w %) Recovery (%)
Low 2.7 2.68 99.3
Medium 3.0 3.05 101.7

This table is for illustrative purposes only and does not represent actual experimental data.

Use in Interlaboratory Comparison Studies and Proficiency Testing

Interlaboratory comparison studies and proficiency testing are essential for ensuring that different analytical laboratories can produce comparable and accurate results. ufl.edu In these studies, a central organizing body distributes identical samples to multiple participating laboratories. Each laboratory analyzes the samples and reports its results.

When this compound is used in proficiency testing:

It establishes a baseline for accuracy: The use of isotope dilution mass spectrometry with this compound is considered a primary measurement method, providing a reference value against which other methods can be compared. nih.gov

It helps to identify sources of error: If a laboratory's results deviate significantly from the consensus value, the use of a common internal standard can help to determine if the issue lies with the sample preparation, instrumentation, or data analysis.

The following table provides an example of how the results of an interlaboratory study for Avobenzone in a sunscreen sample might be presented.

Table 3: Illustrative Interlaboratory Comparison Results for Avobenzone Quantification

Laboratory ID Reported Concentration of Avobenzone (w/w %) Deviation from Reference Value (%)
Lab A 2.95 -1.7
Lab B 3.02 +0.7
Lab C 2.88 -4.0
Lab D 3.05 +1.7
Lab E 2.99 -0.3

| Reference Value | 3.00 | N/A |

This table is for illustrative purposes only and does not represent actual experimental data.

Q & A

Q. What ethical considerations apply to studies using this compound in human-derived cell lines?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for cell line sourcing (e.g., ATCC authentication). Disclose potential conflicts of interest if commercial UV filters are tested. Include negative controls (e.g., isotope-free media) to distinguish cytotoxicity from isotopic effects .

Tables for Key Methodological Comparisons

Parameter LC-MS/MS HPLC-UV
Detection Limit (this compound)0.05 ng/mL1.0 ng/mL
Isotopic SpecificityHigh (HRMS)Low
Cost per Sample5050–1001010–20
Data ComplexityRequires expert analysisAccessible for routine labs
Source: Adapted from validation studies

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